5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole
Overview
Description
5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C6H5IN2S . It has been used in the synthesis of new imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues .
Synthesis Analysis
The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues, which includes 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole, has been reported . The synthesis involves a series of chemical reactions and the resulting compounds have shown strong antifungal activity .Molecular Structure Analysis
The molecular structure of 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole can be represented by the InChI code 1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole are not detailed in the search results, it is known that imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, they can be involved in oxidative metabolism to yield glutathione conjugates .Physical And Chemical Properties Analysis
5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a powder with a molecular weight of 264.09 .Scientific Research Applications
1. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
- Summary : A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
- Methods : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
- Results : The synthesized benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .
2. Synthesis of Imidazo[2,1-b][1,3]thiazines
- Summary : The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .
- Methods : A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane was reported . N-alkylazolium bromide thus formed further reacts with KSCN to produce thiocyanate derivative . Treatment of the latter with 10 mol % NaOH in acetonitrile leads to the target product .
- Results : Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . For instance, an inhibitor of Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability was found among the benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine .
3. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
- Summary : A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
- Methods : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
- Results : The synthesized benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .
4. Synthesis of Imidazo[2,1-b][1,3]thiazines
- Summary : The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .
- Methods : A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane was reported . N-alkylazolium bromide thus formed further reacts with KSCN to produce thiocyanate derivative . Treatment of the latter with 10 mol % NaOH in acetonitrile leads to the target product .
- Results : Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . For instance, an inhibitor of Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability was found among the benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine .
3. Anticancer Evaluation of Imidazo[2,1-b]thiazole-Based Chalcones
- Summary : A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .
- Methods : The compounds were synthesized and their anticancer activities were evaluated using XTT tests . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .
- Results : XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Flow cytometry analysis proved that 3j-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
4. Diverse Biological Activities of Thiazoles
- Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
- Methods : The methods for constructing these thiazole derivatives vary depending on the desired biological activity .
- Results : The results of these studies have shown that thiazole derivatives can have a wide range of biological activities, making them valuable in the development of new drugs .
Future Directions
properties
IUPAC Name |
5-iodo-3-methylimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKGHZLZQYZUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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